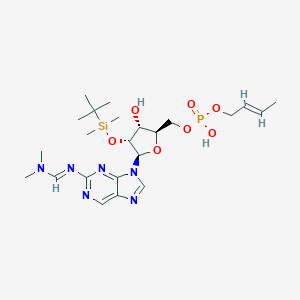

2'-Tbdms-dmfg

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

126922-67-6 |

|---|---|

Molecular Formula |

C23H39N6O7PSi |

Molecular Weight |

570.7 g/mol |

IUPAC Name |

[(E)-but-2-enyl] [(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[2-[(E)-dimethylaminomethylideneamino]purin-9-yl]-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C23H39N6O7PSi/c1-9-10-11-33-37(31,32)34-13-17-18(30)19(36-38(7,8)23(2,3)4)21(35-17)29-15-25-16-12-24-22(27-20(16)29)26-14-28(5)6/h9-10,12,14-15,17-19,21,30H,11,13H2,1-8H3,(H,31,32)/b10-9+,26-14+/t17-,18-,19-,21-/m1/s1 |

InChI Key |

XPWZMBJMSZSSNC-SQTPBEOXSA-N |

SMILES |

CC=CCOP(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |

Isomeric SMILES |

C/C=C/COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CN=C(N=C32)/N=C/N(C)C)O[Si](C)(C)C(C)(C)C)O |

Canonical SMILES |

CC=CCOP(=O)(O)OCC1C(C(C(O1)N2C=NC3=CN=C(N=C32)N=CN(C)C)O[Si](C)(C)C(C)(C)C)O |

Synonyms |

2'-TBDMS-DMFG n-butyl 2'-dimethyl-tert-butylsilyl-N(2)-(N,N-dimethylamino)methylene-guanosine 3,',5'-cyclic phosphate |

Origin of Product |

United States |

Systematic Synthetic Methodologies for 2 O Tert Butyldimethylsilyl N Dimethylformamidine Guanosine Phosphoramidite

Rational Design and Precursor Ribonucleoside Derivatization Pathways from Guanosine (B1672433)

The conversion of guanosine into the desired phosphoramidite (B1245037) building block follows a well-designed synthetic route. This pathway involves the sequential and selective protection of the reactive functional groups on the guanosine molecule: the 2'-hydroxyl group of the ribose moiety, the exocyclic amino group of the guanine (B1146940) base, and the 5'-hydroxyl group of the ribose.

A key challenge in the synthesis is the regioselective protection of the 2'-hydroxyl group in the presence of the 3'-hydroxyl. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl due to its stability during oligonucleotide synthesis and its efficient removal after the synthesis is complete. umich.edu

Several methods have been developed to achieve this selective silylation. One common approach involves the transient protection of the 3'- and 5'-hydroxyl groups, which directs the silylation to the 2'-position. A prominent example is the Markiewicz procedure, which utilizes 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) to temporarily shield the 3'- and 5'-hydroxyls, thereby allowing for the specific silylation of the 2'-hydroxyl with TBDMS-Cl. Another strategy involves direct silylation, which relies on the inherently higher reactivity of the 2'-hydroxyl under certain conditions, though this can sometimes lead to a mixture of 2'- and 3'-silylated isomers. nih.gov High-yield procedures for the regioselective 2'-silylation of purine (B94841) ribonucleosides have been developed to address this challenge. umich.edunih.govresearchgate.net

| Method | Key Reagents | Primary Outcome |

| Transient Protection | 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, TBDMS-Cl | High regioselectivity for 2'-O-silylation |

| Direct Silylation | TBDMS-Cl, silver nitrate (B79036), pyridine (B92270) | Can result in isomeric mixtures |

To prevent unwanted reactions at the exocyclic N2-amino group of guanine during synthesis, it must be protected. The dimethylformamidine (dmf) group is frequently employed for this purpose due to its stability throughout the synthesis cycles and its facile removal under mild basic conditions. glenresearch.comatdbio.commdpi.com The protection is typically achieved by reacting the guanosine derivative with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). nih.gov In some cases, the initial dimethylformamidine adduct can decompose to an N-formylamino compound, which has also been found suitable for protecting the exocyclic amino group. journalirjpac.com

The 5'-hydroxyl group is the site of subsequent phosphitylation and coupling during solid-phase synthesis. The dimethoxytrityl (DMT) group is the standard protecting group for this position. journalirjpac.comhuarenscience.com Its acid lability allows for selective removal at each coupling step, and its bulky nature can provide steric hindrance that enhances the selectivity of subsequent reactions. atdbio.com The DMT group is introduced by reacting the appropriately protected guanosine with dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. nih.govmdpi.com

Optimized Phosphoramidite Formation: Transformation into the Active Monomer Building Block

With the other reactive sites protected, the final step in monomer preparation is the phosphitylation of the 3'-hydroxyl group. This converts the nucleoside derivative into a reactive phosphoramidite, the essential building block for oligonucleotide synthesis. atdbio.com The most common phosphitylating agent is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. nih.govatdbio.com This reaction is conducted under anhydrous conditions in an aprotic solvent, with a mild base such as N,N-diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. atdbio.com Microwave-assisted phosphitylation has been shown to be an efficient method, particularly for sterically hindered nucleosides. rsc.org

Advanced Reaction Condition Optimization for Maximized Synthetic Yield and Purity

The optimization of reaction conditions at every stage is critical for achieving high yields and purity of the final phosphoramidite. Key parameters include:

Solvent: Anhydrous solvents are crucial, especially during phosphitylation, to prevent hydrolysis. atdbio.com

Temperature: Temperature control is used to manage reaction rates and minimize side reactions.

Stoichiometry: Precise control over the amounts of reactants and catalysts is necessary to drive reactions to completion and reduce byproduct formation.

Purification: Chromatographic methods, such as silica (B1680970) gel chromatography, are used to isolate the desired product after each step. atdbio.com

| Synthetic Step | Key Optimization Factors | Common Conditions |

| 2'-O-Silylation | Temperature, solvent, silylating agent stoichiometry | Low temperature, pyridine or other amine base |

| N2-Protection | Reaction time, temperature | Room temperature, DMF-DMA in methanol (B129727) or DMF |

| 5'-O-DMT Protection | Base, solvent, reaction time | Pyridine, room temperature |

| 3'-O-Phosphitylation | Anhydrous conditions, activator/base | Dichloromethane, DIPEA, room temperature |

Comprehensive Analysis of Isomerization and Migration Phenomena in 2'-O-TBDMS Ribonucleosides and Developed Mitigation Protocols

A significant challenge in using 2'-O-TBDMS protection is the potential for the silyl (B83357) group to migrate between the 2'- and 3'-hydroxyl groups. umich.eduresearchgate.netcdnsciencepub.compolyu.edu.hk This isomerization can be catalyzed by both acids and bases and leads to a mixture of isomers that are difficult to separate and can result in incorrect linkages in the final RNA product. umich.edugoogle.comgoogle.com

Several strategies have been developed to minimize this migration:

pH Control: Maintaining a neutral or slightly acidic pH during workup and purification helps to reduce base-catalyzed migration.

Alternative Protecting Groups: The use of acetal-based protecting groups, which are not prone to migration, has been explored as an alternative to silyl ethers. google.comgoogle.com

Optimized Reaction and Purification Protocols: Careful control of reaction conditions and the use of specific purification techniques can minimize the extent of isomerization. For instance, some methods for regioselective 2'-silylation are designed to proceed without significant silyl migration. umich.edu

By implementing these optimized procedures and mitigation strategies, high-purity 2'-O-tert-Butyldimethylsilyl-N-dimethylformamidine-Guanosine Phosphoramidite can be synthesized, enabling the reliable and efficient production of RNA oligonucleotides for a wide range of research and therapeutic applications.

Rigorous Analytical and Chromatographic Techniques for Building Block Characterization and Quality Assurance

The successful solid-phase synthesis of high-quality RNA oligonucleotides is fundamentally dependent on the purity of the monomer building blocks, such as 2'-O-tert-Butyldimethylsilyl-N-dimethylformamidine-Guanosine Phosphoramidite. The presence of even trace amounts of impurities can lead to the formation of failure sequences, including deletions and modified oligonucleotides, which are often difficult to separate from the target product. Therefore, a comprehensive suite of analytical and chromatographic techniques is employed to rigorously characterize the phosphoramidite building block, confirm its structural integrity, and ensure its purity meets the stringent specifications required for oligonucleotide synthesis. lcms.cz

A multi-faceted analytical approach is essential for quality assurance. This typically involves a combination of spectroscopic methods for structural elucidation and purity assessment, and chromatographic techniques for separation and quantification of the main component and any related impurities.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and purity of the phosphoramidite.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a cornerstone technique for the characterization of phosphoramidite building blocks.

31P NMR : This is the most direct and critical method for assessing the purity of phosphoramidites and quantifying specific phosphorus-containing impurities. sigmaaldrich.com The desired product exhibits a characteristic singlet in the phosphoramidite region (around 150 ppm), while common impurities such as the corresponding H-phosphonate or oxidized P(V) species appear at distinct chemical shifts. thermofisher.comsilantes.com Quality control specifications often demand that the sum of non-primary peaks in the critical phosphorus region be below 0.5%. thermofisher.com

Mass Spectrometry (MS) : MS is employed to confirm the molecular weight of the compound and to identify impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This hyphenated technique is invaluable for impurity profiling. lcms.czsigmaaldrich.com It allows for the separation of the main compound from related substances, with the mass spectrometer providing mass information for each separated peak, thus aiding in impurity identification. thermofisher.com

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the 2'-TBDMS-dmfG phosphoramidite, offering definitive proof of its identity. nih.govnih.govnih.gov

Chromatographic Techniques and Quality Control

Chromatography is central to both the purification of the synthesized phosphoramidite and the final quality control assessment of its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for determining the purity of the final, purified phosphoramidite.

Reversed-Phase HPLC (RP-HPLC) : This is the most common HPLC method used for purity analysis. sigmaaldrich.comresearchgate.net Using a C8 or C18 column, RP-HPLC can effectively separate the target phosphoramidite from more polar or less polar impurities. Purity is typically determined by the peak area percentage. For high-quality reagents, the purity by HPLC is expected to be ≥98.0%. hongene.com

Ion-Exchange HPLC : This technique can also be employed for the purification and analysis of phosphoramidites and the resulting oligonucleotides. researchgate.nethuarenscience.com

Silica Gel Column Chromatography : Following the chemical synthesis, crude this compound phosphoramidite is purified using silica gel column chromatography to remove excess reagents, solvents, and reaction by-products. nih.govoup.com The progress of the purification is often monitored by Thin-Layer Chromatography (TLC). nih.gov

Other Quality Attributes : Beyond structural and purity analysis, other parameters are critical for ensuring consistent performance during oligonucleotide synthesis.

Water Content : The water content is strictly controlled, as moisture can degrade the phosphoramidite, leading to lower coupling efficiencies. It is typically measured by Karl Fischer titration, with specifications often requiring ≤0.3 wt. % water. sigmaaldrich.com

Appearance : The physical appearance is also a quality indicator. This compound phosphoramidite should be a white to light yellow powder, free from visible foreign matter. hongene.com

The table below summarizes the key analytical tests and typical specifications for ensuring the quality of this compound phosphoramidite.

| Parameter | Method | Typical Specification | Purpose |

| Appearance | Visual Inspection | White to off-white/light yellow powder | Basic quality check |

| Identity | 1H NMR, 13C NMR, LC-MS | Conforms to structure | Structural confirmation |

| Purity (Phosphorus) | 31P NMR | ≥99% | Quantifies active phosphoramidite and P(III) impurities |

| Purity (Chromatographic) | Reversed-Phase HPLC | ≥98.0% | Quantifies overall purity |

| Water Content | Karl Fischer Titration | ≤0.3 wt. % | Ensures stability and high coupling efficiency |

| Molecular Weight | Mass Spectrometry | Conforms to expected mass | Confirms identity |

The table below details the analytical techniques used for the characterization of the phosphoramidite building block.

| Analytical Technique | Purpose | Information Obtained |

| 31P Nuclear Magnetic Resonance (NMR) | Purity assessment and quantification of phosphorus-containing impurities | Chemical shifts and integration of phosphoramidite vs. impurities (e.g., H-phosphonate) |

| 1H and 13C NMR | Structural elucidation | Confirmation of the chemical structure and presence of all protecting groups |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity determination and impurity profiling | Separation and quantification of the main compound and related non-phosphorus impurities |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity confirmation and impurity identification | Molecular weight of the main compound and separated impurities |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination | Confirmation of elemental composition |

| Karl Fischer Titration | Quantification of water content | Ensures low moisture levels for reagent stability |

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Qualitative assessment of reaction completion during synthesis and purification |

Integration of 2 O Tert Butyldimethylsilyl N Dimethylformamidine Guanosine Phosphoramidite in Automated Solid Phase Oligoribonucleotide Synthesis

Mechanistic Principles of Automated Phosphoramidite (B1245037) Chemistry for Stepwise RNA Chain Elongation

Automated solid-phase synthesis of RNA oligonucleotides via the phosphoramidite method is a cyclical process, with each cycle adding one nucleotide to the growing chain attached to a solid support. biosearchtech.com This process consists of four primary chemical steps:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-O-dimethoxytrityl (DMTr) protecting group from the nucleoside bound to the solid support. nih.gov This is typically achieved by treating the support with a solution of a mild acid, such as trichloroacetic acid (TCA) in an inert solvent like dichloromethane, which exposes the 5'-hydroxyl group for the subsequent coupling reaction. biosearchtech.comnih.gov

Coupling (Activation): The incoming 2'-O-TBDMS-N-dimethylformamidine-Guanosine phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is delivered to the column containing the solid support. In the presence of an activator, the phosphoramidite reacts with the newly freed 5'-hydroxyl group of the support-bound nucleoside. biosearchtech.com The activator, an acidic azole catalyst, protonates the diisopropylamino group of the phosphoramidite, which is then displaced by the activator's anionic species to form a highly reactive intermediate. This intermediate subsequently reacts with the 5'-hydroxyl group to form a phosphite (B83602) triester linkage. glenresearch.comresearchgate.net

Capping: To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, any 5'-hydroxyl groups that did not react during the coupling step are permanently blocked. nih.gov This is achieved by acetylation using a mixture of acetic anhydride (B1165640) and a catalyst like N-methylimidazole (NMI). atdbio.com This step is crucial for simplifying the purification of the final full-length oligonucleotide product. nih.gov

Oxidation: The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. atdbio.com Therefore, it is oxidized to a more stable pentavalent phosphotriester (P(V)) linkage. biosearchtech.com This is typically accomplished using a solution of iodine in a mixture of water and a weak base like pyridine (B92270). atdbio.com

This four-step cycle is repeated for each nucleotide in the desired RNA sequence. biosearchtech.com

Detailed Kinetic and Mechanistic Investigations of Coupling Efficiency with 2'-O-TBDMS-Protected Monomers

The efficiency of the coupling step is paramount for the successful synthesis of long, high-purity oligoribonucleotides. The use of 2'-O-tert-butyldimethylsilyl (TBDMS) as a protecting group for the 2'-hydroxyl function is one of the most common strategies in RNA synthesis. atdbio.com However, the steric bulk of the TBDMS group significantly influences the reaction kinetics. atdbio.comumich.edu Coupling reactions involving 2'-O-TBDMS protected ribonucleoside phosphoramidites are notably slower than their 2'-deoxy counterparts in DNA synthesis. umich.edu This sluggishness necessitates longer coupling times, often up to 6 minutes or more, to achieve high coupling efficiencies (>98%). atdbio.comresearchgate.net

To counteract the slow kinetics of 2'-O-TBDMS monomers, activators more potent than the standard 1H-tetrazole are required. researchgate.net The choice of activator is critical, as it must effectively catalyze the coupling reaction without causing unwanted side reactions, such as the premature removal of the 5'-DMTr group from the incoming phosphoramidite. umich.eduresearchgate.net Several activators have been developed and evaluated for their ability to enhance coupling rates and yields.

1H-Tetrazole: While historically a mainstay for DNA synthesis, its performance with sterically hindered RNA monomers is suboptimal, requiring coupling times of 10-15 minutes. glenresearch.comresearchgate.net

5-Ethylthio-1H-tetrazole (ETT): ETT is more acidic than 1H-tetrazole and gained popularity as a preferred activator for RNA synthesis, reducing coupling times from 30 minutes to as low as 5 minutes. glenresearch.comumich.edu

4,5-Dicyanoimidazole (DCI): DCI is less acidic but more nucleophilic than tetrazole and its derivatives. glenresearch.comumich.edu Its high solubility and efficiency make it a popular choice, particularly for high-throughput and larger-scale syntheses where its lower acidity minimizes the risk of detritylation during extended coupling times. umich.eduglenresearch.com

5-(Benzylmercapto)-1H-tetrazole (BMT) or Benzylthiotetrazole (BTT): BMT has proven to be a superior activator for 2'-O-TBDMS phosphoramidite building blocks. researchgate.netsemanticscholar.org Its application allows for significantly reduced coupling times (around 3 minutes) and higher coupling yields (>99%) with a lower excess of phosphoramidite monomer compared to 1H-tetrazole. glenresearch.comglenresearch.comresearchgate.net The increased acidity of BMT compared to 1H-tetrazole contributes to its higher potency. researchgate.netglenresearch.com

| Activator | pKa | Typical Coupling Time (2'-O-TBDMS Monomers) | Key Characteristics |

|---|---|---|---|

| 1H-Tetrazole | 4.89 | 10-15 minutes | Standard for DNA; suboptimal for RNA due to slow kinetics. glenresearch.com |

| 5-Ethylthio-1H-tetrazole (ETT) | 4.28 | ~5 minutes | More acidic and soluble than 1H-Tetrazole; improves coupling rates. glenresearch.comumich.eduumich.edu |

| 5-(Benzylmercapto)-1H-tetrazole (BMT/BTT) | 4.08 | ~3 minutes | Highly efficient for 2'-O-TBDMS monomers; allows >99% coupling yield. glenresearch.comresearchgate.net |

| 4,5-Dicyanoimidazole (DCI) | 5.2 | Variable | Less acidic, more nucleophilic; highly soluble and suited for large-scale synthesis. umich.eduglenresearch.com |

The primary factor slowing the coupling reaction in RNA synthesis is the steric hindrance imposed by the bulky TBDMS group at the 2'-position of the ribose sugar. atdbio.comumich.edu This bulky group physically impedes the approach of the incoming phosphoramidite to the 5'-hydroxyl group of the growing oligonucleotide chain. This steric clash raises the activation energy of the reaction, resulting in slower kinetics compared to DNA synthesis, where the 2'-position only has a hydrogen atom. atdbio.com The steric bulk of protecting groups on the nucleobase, such as the N-2 functional group of guanine (B1146940), can also significantly affect condensation rates. umich.edu The combination of these steric factors necessitates the use of highly active catalysts and optimized reaction conditions to achieve the near-quantitative coupling yields required for synthesizing long RNA molecules.

Principles of Chemoselectivity and Orthogonality in the Assembly of Complex Multi-Functional Oligoribonucleotide Constructs

The successful synthesis of RNA relies on an orthogonal protection strategy, where different classes of protecting groups can be removed under specific conditions without affecting the others. This chemoselectivity is fundamental to the entire process.

Acid-Labile 5'-O-DMTr Group: This group is selectively removed at the beginning of each synthesis cycle with a mild acid, a condition under which all other protecting groups remain intact. nih.gov

Base-Labile Protecting Groups: The N-dimethylformamidine (dmf) group on guanine, along with similar acyl groups on adenine (B156593) and cytosine, and the β-cyanoethyl group protecting the phosphate (B84403) backbone, are all removed at the end of the synthesis by treatment with a base, such as aqueous ammonia (B1221849)/ethanol or aqueous methylamine (B109427). atdbio.comumich.edu

Fluoride-Labile 2'-O-TBDMS Group: The silyl (B83357) ether linkage of the TBDMS group is stable to both the acidic and basic conditions used to remove the other protecting groups. It is selectively cleaved post-synthesis using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride. umich.edunih.gov

This orthogonal system ensures that the correct bonds are formed during chain elongation and that the final RNA molecule can be fully deprotected to its natural state without degradation or unintended side reactions.

Overcoming Challenges and Implementing Advancements in Micro- to Kilogram-Scale Oligoribonucleotide Production

Scaling up oligoribonucleotide synthesis from the laboratory micro-scale to industrial kilogram-scale production presents significant challenges. The high consumption of reagents and solvents in solid-phase synthesis leads to poor atom economy and high process mass intensity. researchgate.net For large-scale synthesis, every step must be highly efficient to maximize the yield of the final product. The choice of solid support becomes critical, as its physical and mechanical properties must allow for uniform reagent access and withstand the repeated chemical cycles without degradation. researchgate.net

Advancements to meet these challenges include the development of highly efficient activators like DCI, which is well-suited for large-scale work due to its high solubility and lower acidity that minimizes side reactions over longer coupling times. umich.edu Furthermore, improved deprotection protocols, such as the use of aqueous methylamine, have drastically reduced deprotection times from hours to minutes, increasing throughput and the quality of the final product. umich.edu The development of manufacturing processes that yield phosphoramidites with very low levels of impurities and water content is also critical for ensuring high, consistent coupling efficiency, which is essential for the economic viability of large-scale therapeutic oligonucleotide production. thermofisher.com

Versatile Incorporation of 2'-O-TBDMS-N-dimethylformamidine-Guanosine into Variously Modified Ribonucleic Acid Sequences

The 2'-O-TBDMS phosphoramidite chemistry is not limited to the synthesis of standard RNA sequences. Its compatibility with the standard DNA synthesis cycle allows for the straightforward preparation of DNA/RNA chimeras. umich.edu Furthermore, the methodology is robust enough to allow for the incorporation of a wide variety of modified or functionalized nucleosides. nih.gov

The 2'-O-TBDMS-N-dimethylformamidine-Guanosine phosphoramidite serves as a standard building block in the synthesis of RNA molecules carrying site-specific modifications, such as fluorescent dyes, spin labels, or amino linkers for post-synthetic conjugation. nih.gov These modified RNAs are indispensable tools for studying RNA structure and function. The ability to reliably incorporate both standard and modified guanosine (B1672433) residues using this phosphoramidite highlights the versatility and power of the TBDMS-based strategy in nucleic acid chemistry.

Strategic Deprotection and Advanced Post Synthetic Processing of Oligoribonucleotides Synthesized with 2 O Tert Butyldimethylsilyl N Dimethylformamidine Guanosine

Methodologies for Differential Cleavage of Nucleobase Protecting Groups

The strategic removal of protecting groups from the nucleobases is paramount to ensure the final oligoribonucleotide is biologically active and possesses the correct primary structure. This process requires careful consideration of the lability of each protecting group to achieve selective cleavage without compromising the integrity of the RNA molecule.

Compatibility and Orthogonality with Co-existing Nucleobase Protecting Groups within the Oligonucleotide Sequence

The successful synthesis of complex oligoribonucleotides relies on the principle of orthogonal protection, where different protecting groups can be removed under specific conditions without affecting others. jocpr.comrsc.org The dmf group on guanosine (B1672433) is part of a system of compatible protecting groups used in RNA synthesis. oup.comglenresearch.com For instance, it is often used alongside benzoyl (Bz) for adenine (B156593) and cytosine, or more labile groups like phenoxyacetyl (Pac) for adenine and acetyl (Ac) for cytosine. researchgate.netresearchgate.net

The key to a successful differential deprotection strategy lies in the careful selection of reagents and conditions. biosearchtech.com For example, while the dmf group is readily cleaved by ammonia (B1221849), other protecting groups may require different conditions. atdbio.comoup.com The compatibility of dmf with other groups allows for a stepwise or simultaneous deprotection process. In a typical two-step deprotection for RNA synthesized with 2'-O-TBDMS chemistry, the first step involves the removal of the base-labile protecting groups (like dmf) and the cyanoethyl groups from the phosphate (B84403) backbone, which often occurs concurrently with cleavage from the solid support. rsc.orgencyclopedia.pub This is usually achieved with a solution of aqueous ammonia or a mixture of aqueous ammonia and methylamine (B109427) (AMA). encyclopedia.pub The 2'-O-TBDMS group remains intact during this process, preventing degradation of the RNA backbone under the basic conditions. glenresearch.comkulturkaufhaus.de The dmf group is also compatible with "ultramild" deprotection conditions, which utilize reagents like potassium carbonate in methanol (B129727), for oligonucleotides containing particularly sensitive modifications. atdbio.com

Efficient Release of Oligoribonucleotide from the Solid Support Matrix

Following the completion of the automated synthesis, the full-length oligoribonucleotide remains covalently attached to a solid support, typically controlled pore glass (CPG) or polystyrene. atdbio.combiotage.com The linker attaching the 3'-end of the RNA to the support must be stable throughout the synthesis but readily cleavable at the end. atdbio.com

The most common linker used is a succinyl linker, which is efficiently cleaved by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at room temperature for about an hour. atdbio.com This cleavage step is often performed simultaneously with the removal of the nucleobase and phosphate protecting groups. biosearchtech.comencyclopedia.pub The process can be carried out automatically on some synthesizers or manually by washing the synthesis column with ammonium hydroxide. atdbio.com

Alternative linkers, such as the hydroquinone-O,O'-diacetic acid (Q-linker), have been developed to expedite the cleavage process. The Q-linker can be cleaved in as little as two minutes with ammonium hydroxide at room temperature, significantly reducing the bottleneck associated with the succinyl linker. glenresearch.com

For certain applications, it may be desirable to remove the phosphate protecting groups (cyanoethyl groups) before cleaving the oligonucleotide from the support. This can be achieved by treating the support-bound oligonucleotide with a weak base in an organic solvent, such as 10% diethylamine (B46881) in acetonitrile. atdbio.com This strategy can help to minimize the formation of acrylonitrile (B1666552) adducts with the nucleobases, which can occur under the strongly basic conditions of simultaneous cleavage and deprotection. atdbio.com

Comprehensive Protocols for the Selective Removal of the 2'-O-tert-Butyldimethylsilyl Group: Fluoride-Mediated Desilylation

The final and most critical deprotection step in the synthesis of RNA using 2'-O-TBDMS chemistry is the removal of the silyl (B83357) group from the 2'-hydroxyl position of each ribonucleotide residue. This step must be performed under conditions that are mild enough to avoid cleavage of the phosphodiester backbone or migration of the phosphate group to the adjacent 2' position. oup.com

Quantitative Analysis of Reaction Conditions and Optimal Reagent Selection (e.g., Tetra-n-butylammonium Fluoride (B91410) (TBAF), Triethylamine (B128534) Trihydrofluoride (TEA·3HF))

The standard and most widely used reagent for the removal of the 2'-O-TBDMS group is a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (B95107) (THF). glenresearch.comguidechem.comchemicalbook.com The reaction is typically carried out at room temperature for a period of 8 to 24 hours. glenresearch.comoup.com However, the efficiency of TBAF can be compromised by the presence of moisture, which can lead to incomplete deprotection, especially for longer RNA molecules. guidechem.comchemicalbook.com

An alternative and often more efficient desilylating agent is triethylamine trihydrofluoride (TEA·3HF). guidechem.comchemicalbook.com Neat TEA·3HF has been shown to deprotect oligoribonucleotides faster than the standard TBAF solution, often within one hour. guidechem.comchemicalbook.com A significant advantage of TEA·3HF is its relative insensitivity to moisture, ensuring more reliable and reproducible results. guidechem.comchemicalbook.com Even with added water, TEA·3HF can achieve complete deprotection within an hour. chemicalbook.com More recent protocols often utilize a mixture of TEA·3HF, triethylamine (TEA), and a solvent like N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO), with the reaction being carried out at an elevated temperature (e.g., 65°C) for a shorter duration, such as 1.5 to 2.5 hours. oup.comglenresearch.com

| Reagent | Typical Conditions | Advantages | Disadvantages |

| TBAF | 1 M in THF, room temperature, 8-24 hours glenresearch.comoup.com | Well-established method guidechem.com | Sensitive to moisture, can be less efficient for long RNAs, longer reaction times guidechem.comchemicalbook.com |

| TEA·3HF | Neat or in DMSO/NMP with TEA, room temperature to 65°C, 1-8 hours guidechem.comchemicalbook.comglenresearch.com | More efficient than TBAF, not sensitive to moisture, faster reaction times guidechem.comchemicalbook.com | Can cause degradation with prolonged exposure at high temperatures oup.com |

Advanced Optimization Strategies for Complete Desilylation and Minimization of Undesired Side Reactions (e.g., Chain Scission, Phosphate Migration)

Incomplete desilylation can lead to a heterogeneous mixture of RNA molecules, while overly harsh conditions can cause degradation of the final product. The primary side reactions of concern during the removal of the 2'-O-TBDMS group are chain scission and phosphate migration. glenresearch.comoup.com

Chain Scission: If the 2'-hydroxyl group is prematurely deprotected while the oligonucleotide is still under basic conditions (during nucleobase deprotection), the resulting 2'-alkoxide can attack the adjacent phosphodiester linkage, leading to cleavage of the RNA chain. glenresearch.com To mitigate this, anhydrous conditions or the use of alcoholic ammonia solutions during the initial deprotection steps have been shown to minimize the loss of the 2'-O-TBDMS group and subsequent chain scission. glenresearch.com

Phosphate Migration: The 2'-hydroxyl group, once deprotected, can also act as a nucleophile and attack the phosphorus atom of the adjacent phosphodiester linkage, leading to the formation of a transient 2',3'-cyclic phosphotriester intermediate. This intermediate can then be hydrolyzed to form either the natural 3',5'-phosphodiester linkage or an unnatural 2',5'-phosphodiester linkage. oup.com While TEA·3HF has been reported to not cause significant phosphodiester linkage migration, the choice of deprotection conditions, including pH and temperature, is crucial to minimize this side reaction. oup.comguidechem.com

Optimization Strategies:

Anhydrous Reagents: Using anhydrous fluoride reagents and solvents is critical to prevent unwanted side reactions. oup.com

Optimized Reagent Cocktails: The use of TEA·3HF in combination with a base like triethylamine (TEA) and a polar aprotic solvent like DMSO or NMP provides a robust and efficient system for desilylation. oup.comglenresearch.com The addition of TEA helps to buffer the reaction mixture. glenresearch.com

Controlled Temperature and Time: While elevated temperatures can speed up the desilylation process, prolonged exposure can lead to degradation. oup.com Therefore, it is essential to carefully control the reaction time and temperature. For example, a reaction time of 1.5 hours at 65°C has been found to be optimal for longer oligomers using a TEA·3HF/NMP/TEA cocktail. oup.com

Post-Deprotection Quenching: After desilylation, the reaction is typically quenched to neutralize the fluoride reagent and prepare the sample for purification. glenresearch.com

By carefully controlling the deprotection of the N-dimethylformamidine group, ensuring efficient cleavage from the solid support, and optimizing the fluoride-mediated removal of the 2'-O-tert-butyldimethylsilyl group, high-purity, and biologically active oligoribonucleotides can be reliably obtained.

State-of-the-Art Downstream Purification Methodologies for Chemically Synthesized Oligoribonucleotides (e.g., HPLC, PAGE)

Following solid-phase synthesis and deprotection, the crude oligonucleotide product is a heterogeneous mixture containing the desired full-length sequence (n), as well as failure sequences (n-1, n-2, etc.), incompletely deprotected molecules, and small molecule impurities from the chemical reagents. sigmaaldrich.comsigmaaldrich.com Therefore, robust purification is a critical downstream processing step to isolate the biologically active, full-length oligonucleotide. The two most powerful and widely adopted techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE). acs.org

High-Performance Liquid Chromatography (HPLC)

HPLC is a form of column chromatography that separates molecules based on their differential interactions with a stationary phase and a liquid mobile phase under high pressure. idtdna.com It is a versatile, scalable, and widely used method for oligonucleotide purification. bitesizebio.comrsc.org

Reverse-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity. sigmaaldrich.com In "trityl-on" purification, the hydrophobic 5'-dimethoxytrityl (DMT) group is intentionally left on the desired full-length sequence, making it significantly more hydrophobic than the "trityl-off" failure sequences, which lack the DMT group. This large difference in hydrophobicity allows for excellent separation. sigmaaldrich.com RP-HPLC is also the method of choice for purifying oligonucleotides containing hydrophobic modifications like dyes. sigmaaldrich.com However, its resolution tends to decrease with increasing oligonucleotide length, making it most suitable for sequences typically less than 50 nucleotides. sigmaaldrich.comgenscript.com

Ion-Exchange HPLC (IE-HPLC): This method separates oligonucleotides based on the net negative charge of their phosphodiester backbone. idtdna.com Since the charge is directly proportional to the length of the oligonucleotide, IE-HPLC provides excellent resolution of the full-length product from shorter failure sequences. nih.gov It is particularly effective for purifying longer oligonucleotides and can resolve sequences with high purity. nih.gov

Polyacrylamide Gel Electrophoresis (PAGE)

PAGE separates oligonucleotides based on their molecular weight. sigmaaldrich.com Under denaturing conditions (using urea (B33335) to prevent secondary structures), the nucleic acids migrate through the porous gel matrix in an electric field, with smaller molecules moving faster than larger ones. sigmaaldrich.comfredhutch.org

PAGE offers extremely high resolution, capable of distinguishing between oligonucleotides that differ in length by only a single nucleotide. sigmaaldrich.comsigmaaldrich.com For this reason, it is often considered the "gold standard" for achieving the highest possible purity (>95-99%), especially for long or unmodified oligonucleotides and for demanding applications like crystallography or gene synthesis. bitesizebio.comgenelink.com The primary drawbacks of PAGE are that it is more labor-intensive, has a lower sample capacity, and typically results in lower recovery yields compared to HPLC due to the multi-step extraction process required to recover the product from the gel slice. sigmaaldrich.combitesizebio.com

Table 2: Comparison of Major Purification Methodologies for Synthetic Oligonucleotides

| Feature | Reverse-Phase HPLC (RP-HPLC) | Ion-Exchange HPLC (IE-HPLC) | Polyacrylamide Gel Electrophoresis (PAGE) |

| Principle of Separation | Hydrophobicity | Charge (Phosphate Backbone) | Size / Molecular Weight |

| Typical Purity | >85% sigmaaldrich.com | >90% | >95% sigmaaldrich.combitesizebio.com |

| Resolution | Excellent for separating DMT-on from DMT-off sequences. | Excellent for separating by length (n vs n-1). nih.gov | Highest resolution, can separate by a single nucleotide. sigmaaldrich.com |

| Recommended Length | < 50 nucleotides. sigmaaldrich.comgenscript.com | Applicable to a wide range of lengths. | Applicable to a wide range of lengths, especially >50 nt. sigmaaldrich.comgenelink.com |

| Advantages | Fast, scalable, good for modified/labeled oligos. sigmaaldrich.comgenscript.com | High resolution by length, high capacity. | "Gold standard" for purity. genelink.com |

| Disadvantages | Resolution decreases with oligo length. sigmaaldrich.com | Can be sensitive to oligo secondary structure. | Labor-intensive, low throughput, lower yield. sigmaaldrich.combitesizebio.com |

| Common Applications | PCR, diagnostics, sequencing, hydrophobically modified oligos. genscript.com | Therapeutic applications, cloning, structural studies. nih.gov | Gene synthesis, crystallography, mutagenesis, applications requiring highest purity. bitesizebio.com |

Advanced Research Applications and Methodological Contributions of 2 O Tert Butyldimethylsilyl Chemistry in Rna Research

De Novo Construction of Functionally Diverse Ribonucleic Acid Molecules for Biochemical and Biophysical Inquiry

The ability to chemically synthesize RNA oligonucleotides from the ground up has revolutionized the study of their diverse biological roles. The use of 2'-O-TBDMS protected phosphoramidites has been instrumental in this endeavor, allowing for the precise assembly of RNA sequences with specific functionalities. kulturkaufhaus.denih.gov

Precision Synthesis of Catalytic Ribozymes and Ligand-Binding Aptamers for Structural and Functional Studies

The de novo synthesis of catalytic RNA molecules (ribozymes) and ligand-binding aptamers is critical for dissecting their mechanisms and exploring their therapeutic and diagnostic applications. The 2'-O-TBDMS protection strategy has been successfully employed in the solid-phase synthesis of such functional RNAs. kulturkaufhaus.deresearchgate.net For instance, the synthesis of hammerhead ribozymes, which are involved in self-cleavage reactions, has been achieved using 2'-O-TBDMS protected phosphoramidites. oup.com This allows for the incorporation of modified nucleotides at specific positions to probe structure-function relationships. Similarly, the synthesis of aptamers, which can bind to a wide range of targets with high affinity and specificity, relies on the robust and well-established TBDMS chemistry. The ability to produce these molecules synthetically provides researchers with the quantities and purity required for detailed structural analysis by techniques like NMR spectroscopy and X-ray crystallography, as well as for functional assays. nih.gov

Preparation of Small Interfering RNAs (siRNAs) and Antisense Oligonucleotides for Gene Regulation Studies

The discovery of RNA interference (RNAi) has opened up new avenues for gene silencing and therapeutic development. Small interfering RNAs (siRNAs) and antisense oligonucleotides are key players in this process, and their chemical synthesis is essential for research and clinical applications. The 2'-O-TBDMS method has been a cornerstone in the preparation of these regulatory RNA molecules. kulturkaufhaus.decsic.es The synthesis of siRNA duplexes, often involving modified nucleotides to enhance stability and efficacy, is routinely carried out using TBDMS-protected phosphoramidites. csic.es This approach allows for the production of high-purity oligonucleotides necessary for reliable gene knockdown experiments. Although the steric bulk of the TBDMS group can lead to slower coupling kinetics compared to some newer methods, optimized protocols and activators have largely overcome this limitation, making it a dependable choice for the synthesis of these important gene-regulatory molecules. researchgate.netresearchgate.net

Site-Specific Labeling and Bio-Orthogonal Functionalization of RNA for Advanced Probing

Understanding the intricate three-dimensional structures and dynamic functions of RNA molecules often requires the introduction of specific labels or probes. The 2'-O-TBDMS chemistry provides a versatile platform for the site-specific modification of RNA, enabling a wide range of advanced biophysical and biochemical studies. nih.govnih.gov

Rational Incorporation of Spectroscopic Reporter Groups and Bioconjugation Probes

The strategic placement of spectroscopic reporters, such as fluorescent dyes and spin labels, within an RNA molecule is crucial for studying its folding, dynamics, and interactions. nih.govnih.gov The 2'-O-TBDMS solid-phase synthesis approach allows for the incorporation of functionalized nucleoside phosphoramidites that can be later conjugated to the desired label. nih.gov For example, amino-linker modified nucleosides can be incorporated into an RNA sequence during synthesis, and post-synthetically, these linkers can be reacted with fluorescent dyes or other probes. nih.govnih.gov This methodology has been instrumental in single-molecule FRET (Förster Resonance Energy Transfer) studies to elucidate RNA structure and dynamics. nih.gov Furthermore, the introduction of bio-orthogonal functional groups, such as azides or alkynes, via modified phosphoramidites enables "click chemistry" reactions for highly efficient and specific labeling. acs.orgacs.org

Fabrication of Chemically Modified RNA for High-Resolution Structural Elucidation

High-resolution structural techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy often benefit from the incorporation of specific chemical modifications into the RNA molecule. The 2'-O-TBDMS synthesis framework allows for the introduction of nucleotides with modified bases or sugar moieties. These modifications can serve various purposes, such as providing phasing information in crystallography through the incorporation of heavy atoms, or simplifying complex NMR spectra through isotopic labeling. nih.gov For instance, the synthesis of RNA with site-specific 2'-azido modifications, which can be further functionalized, has been demonstrated using phosphoramidite (B1245037) chemistry in the presence of the TBDMS protecting group. acs.org This ability to create precisely modified RNA molecules is invaluable for gaining detailed insights into their complex three-dimensional architectures.

Comparative Performance Analysis of 2'-O-TBDMS Chemistry Against Alternative 2'-Hydroxyl Protecting Schemes in Terms of Efficiency and Scope

While 2'-O-TBDMS has been a long-standing and reliable protecting group, several alternative strategies have been developed, each with its own set of advantages and disadvantages. The most notable alternatives include 2'-O-triisopropylsilyloxymethyl (TOM) and 2'-O-bis(2-acetoxyethoxy)methyl ether (ACE). glenresearch.comumich.edu

The 2'-O-TBDMS group is known for its stability under the conditions of oligonucleotide synthesis. glenresearch.com However, a primary drawback is the steric hindrance it imposes, which can lead to slower coupling reactions and potentially lower yields, especially for longer RNA sequences. atdbio.comumich.edu To achieve high coupling efficiencies (often >98%), longer coupling times or more potent activators like 5-ethylthio-1H-tetrazole or 5-benzylmercapto-1H-tetrazole are often required. kulturkaufhaus.deresearchgate.netoup.com The deprotection of the TBDMS group is typically achieved using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF). kulturkaufhaus.deglenresearch.com

In contrast, the 2'-O-TOM protecting group was developed to reduce the steric bulk around the 3'-phosphoramidite, leading to faster and more efficient coupling reactions. atdbio.comumich.edu This allows for shorter synthesis cycles, which can be advantageous for the production of long RNA molecules. umich.edu The deprotection conditions for TOM are similar to those for TBDMS, involving fluoride treatment. mdpi.com

The 2'-O-ACE chemistry offers a different approach, utilizing an orthoester protecting group that is labile to mild acid treatment. glenresearch.comhorizondiscovery.com A key advantage of the ACE method is that it can produce high-purity RNA, often with higher yields than TBDMS for certain sequences. horizondiscovery.com The final deprotection step is mild and rapid. horizondiscovery.com However, this chemistry requires different 5'-hydroxyl protecting groups (silyl ethers instead of the standard dimethoxytrityl group) and significant changes to the synthesis cycle and reagents. glenresearch.com

A study comparing the synthesis of a 55-mer RNA using the 2'-cyanoethoxymethyl (CEM) method and the TBDMS method found that the HPLC profiles of the crude products were significantly different, suggesting variations in synthesis quality and side-product formation. nih.gov Another point of comparison is the potential for 2' to 3' migration of the protecting group, which can lead to the formation of non-biological 2'-5' phosphodiester linkages. While this can occur with TBDMS, careful control of deprotection conditions minimizes this side reaction. mdpi.com

The choice of protecting group ultimately depends on the specific application, the length and sequence of the RNA to be synthesized, and the available instrumentation and expertise. While newer methods like TOM and ACE offer improvements in coupling efficiency and deprotection, the 2'-O-TBDMS chemistry remains a widely used, robust, and well-understood method for the synthesis of a broad range of RNA molecules. nih.gov

Table 1: Comparison of 2'-Hydroxyl Protecting Groups in RNA Synthesis

| Feature | 2'-O-TBDMS | 2'-O-TOM | 2'-O-ACE |

|---|---|---|---|

| Protecting Group Type | Silyl (B83357) ether | Silyl ether acetal (B89532) | Orthoester |

| Coupling Efficiency | Good, but can be slower due to steric hindrance atdbio.comumich.edu | Excellent, faster coupling times than TBDMS umich.edu | High, leading to high-purity RNA horizondiscovery.com |

| Deprotection Conditions | Fluoride reagents (TBAF, TEA·3HF) kulturkaufhaus.deglenresearch.com | Fluoride reagents (TBAF, TEA·3HF) mdpi.com | Mild acid glenresearch.comhorizondiscovery.com |

| Compatibility | Standard phosphoramidite chemistry kulturkaufhaus.de | Compatible with standard RNA synthesis chemistries atdbio.com | Requires modified 5'-protection and synthesis cycle glenresearch.com |

| Key Advantage | Robust, well-established, and widely used glenresearch.comnih.gov | Reduced steric hindrance and faster coupling atdbio.comumich.edu | High-yield, high-purity synthesis with mild deprotection horizondiscovery.com |

| Key Disadvantage | Slower coupling kinetics atdbio.comumich.edu | Requires non-standard synthesis protocols glenresearch.com |

Mechanistic Insights and Computational Approaches in Silyl Protecting Group Chemistry Relevant to 2 O Tbdms

Theoretical Frameworks and Experimental Validation of Reactivity in Silyl (B83357) Protecting Group Systems

The reactivity of silyl protecting groups like TBDMS is governed by a combination of steric and electronic factors. nih.govresearchgate.net Silyl ethers are generally stable to a range of conditions but can be cleaved by sources of fluoride (B91410) ions or under specific acidic or basic conditions. glenresearch.comharvard.edu The tert-butyldimethylsilyl (TBDMS) group is significantly more stable than smaller silyl groups like trimethylsilyl (B98337) (TMS), primarily due to the steric bulk of the tert-butyl group, which hinders nucleophilic attack at the silicon atom. chem-station.comtotal-synthesis.com

In the context of RNA synthesis, the steric hindrance of the 2'-O-TBDMS group presents a significant challenge. umich.edu This bulk can impede the efficiency of the coupling reaction, where a phosphoramidite (B1245037) monomer is added to the growing RNA chain. nih.gov Consequently, coupling times for 2'-O-TBDMS protected ribonucleoside phosphoramidites are often longer compared to those for DNA synthesis or for RNA synthesis using less bulky 2'-O-protecting groups like TOM (triisopropylsilyloxymethyl). umich.eduresearchgate.net To overcome this reduced reactivity, more powerful activators, such as 5-(benzylmercapto)-1H-tetrazole or 4,5-dicyanoimidazole, are often employed instead of the standard 1H-tetrazole to enhance coupling rates and yields. kulturkaufhaus.denih.govresearchgate.net

Experimental studies in carbohydrate chemistry have shown that the electronic properties of silyl groups also influence reactivity. nih.gov While often considered electronically neutral, they are less electron-withdrawing than acyl protecting groups (e.g., acetyl, benzoyl). nih.govresearchgate.net This electronic effect can modulate the reactivity of adjacent functional groups. Computational studies on various organosilicon compounds have helped to quantify these effects, correlating them with observed reaction rates and providing a theoretical framework for understanding their behavior. vu.nl The interplay of these steric and electronic properties is crucial for the performance of the TBDMS group in the multi-step process of oligonucleotide synthesis.

Table 1: Relative Stability of Common Silyl Ether Protecting Groups

| Silyl Group | Abbreviation | Relative Stability to Acid | Relative Stability to Fluoride |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | ~10-100 |

| tert-Butyldimethylsilyl | TBS / TBDMS | 20,000 | ~20,000-700,000 |

| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~5,000,000 |

This table provides an approximate comparison of the relative stability of common silyl ethers. Actual stability can vary depending on the specific substrate and reaction conditions. Data compiled from various sources. chem-station.comtotal-synthesis.com

Advanced Computational Modeling and Simulation of Protecting Group Stability and Cleavage Mechanisms

The cleavage of silyl ethers, particularly the TBDMS group, is a well-studied reaction. The standard method for deprotection of the 2'-O-TBDMS group after RNA synthesis is treatment with a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) tris(hydrofluoride) (Et3N•3HF). glenresearch.comspringernature.comatdbio.com The high affinity of silicon for fluorine, resulting in the formation of a very strong Si-F bond (bond energy ~142 kcal/mol), is the primary driving force for this reaction. harvard.educhem-station.com

Computational chemistry provides powerful tools to investigate the mechanism of this cleavage reaction. Quantum mechanical calculations can model the reaction pathway, identifying key transition states and intermediates. The deprotection mechanism is understood to proceed via a hypervalent, pentacoordinate silicon intermediate formed upon nucleophilic attack by the fluoride ion. chem-station.comtotal-synthesis.comlibretexts.org This associative mechanism contrasts with SN1-type reactions in carbon chemistry. chem-station.com

Ab initio molecular dynamics (MD) simulations can be used to study the stability of protecting groups under various conditions, such as the alkaline environment used for nucleobase deprotection. mdpi.com While the TBDMS group is largely stable to the basic conditions used to remove exocyclic amine protecting groups (e.g., ammonia (B1221849) or methylamine), some loss of the silyl group can occur, which may lead to cleavage of the RNA backbone. glenresearch.comrsc.org Computational models can simulate the interactions between the silyl ether and hydroxide (B78521) or amine nucleophiles, calculating the energy barriers for cleavage and helping to rationalize the observed experimental stability. mdpi.com These simulations can guide the optimization of deprotection protocols to maximize RNA integrity by, for example, exploring the effects of solvent, temperature, and reagent concentration on the stability of the TBDMS group. mdpi.com

Elucidation of Regioselectivity and Isomerization Pathways in TBDMS Chemistry through Computational and Experimental Synergy

A significant challenge in preparing 2'-O-TBDMS protected ribonucleoside phosphoramidites is achieving high regioselectivity. The starting ribonucleoside has two secondary hydroxyl groups at the 2' and 3' positions with similar reactivity. Silylation with TBDMS chloride often yields a mixture of the desired 2'-O-TBDMS isomer, the undesired 3'-O-TBDMS isomer, and a 2',3'-di-O-TBDMS product, which necessitates careful chromatographic separation. atdbio.comresearchgate.net

The synergy between experimental and computational chemistry is crucial for understanding and controlling this regioselectivity. rsc.orgrsc.org Experimentally, reaction conditions can be tuned to favor the formation of one isomer over the other. For instance, conducting the silylation in pyridine (B92270) as a solvent tends to show more selectivity than using dimethylformamide (DMF) with imidazole. cdnsciencepub.com The addition of silver nitrate (B79036) (AgNO3) has also been reported to increase the yield of the desired 2'-silylated product for standard nucleosides, although this effect may not hold for modified nucleosides. researchgate.net

Computational modeling can provide insights into the origins of this selectivity. By calculating the energies of the transition states leading to the 2'- and 3'-silylated products, chemists can predict the kinetic product ratio under different conditions. These models can account for factors such as the steric interactions between the bulky TBDMS group and the nucleobase, as well as the influence of the solvent and additives like silver nitrate on the reaction pathway. Furthermore, silyl group migration between the 2' and 3' positions can occur under both acidic and basic conditions. Computational studies can map the potential energy surface for this isomerization, elucidating the mechanism and identifying the conditions under which it is most likely to occur. This combined computational and experimental approach allows for a more rational optimization of the synthesis of the key 2'-O-TBDMS building blocks. rsc.org

Development of Predictive Models for Rational Design and Optimization of Synthetic Strategies in RNA Chemistry

The complexities of solid-phase RNA synthesis, including variable coupling efficiencies and the potential for side reactions, have driven the development of predictive models to optimize synthetic strategies. stanford.edu Machine learning and other computational approaches are being explored to predict the outcome of oligonucleotide synthesis based on sequence and chemical parameters. frontiersin.orgnih.gov

For strategies employing 2'-O-TBDMS chemistry, predictive models could address several key challenges. One application is the prediction of coupling efficiency for each step of the synthesis. acs.org By training a model with data from previous synthesis runs, it may be possible to predict which couplings are likely to be inefficient due to factors like the steric hindrance of the incoming phosphoramidite and the sequence context of the growing chain. Such a model could then suggest optimized conditions for difficult couplings, such as extended reaction times or the use of more potent activators. researchgate.net

Another area is the prediction of secondary structure formation in the RNA sequence being synthesized, which can impact reaction accessibility. nih.gov Models like RNAfold can predict these structures, and this information can be integrated into a broader synthesis model. nih.gov Furthermore, predictive models can help optimize the final deprotection steps. By understanding the relative lability of the various protecting groups (nucleobase, phosphate (B84403), and the 2'-O-TBDMS), models can help design deprotection protocols that minimize RNA degradation and maximize the yield of the full-length product. glenresearch.comrsc.org The ultimate goal is to create a comprehensive computational framework that guides the entire RNA synthesis process, from the choice of building blocks to the final purification, leading to more efficient and reliable production of synthetic RNA. stanford.edunih.gov

Future Prospects and Emerging Trends in the Chemical Synthesis of Rna for Academic and Translational Research

Innovations in Protecting Group Design and Development of Next-Generation Cleavage Strategies

Innovations in protecting group design focus on several key objectives: reducing steric bulk to improve coupling kinetics, enhancing stability during the synthesis cycle to prevent chain cleavage, and enabling milder, more efficient deprotection conditions. glenresearch.comnih.gov

Next-Generation Protecting Groups:

TOM (Triisopropylsilyloxymethyl): The 2'-O-TOM group offers a significant advantage over TBDMS due to its reduced steric hindrance, which allows for faster and more efficient coupling reactions (99% efficiency at 2.5 minutes). umich.eduglenresearch.com This improved efficiency makes TOM-protected phosphoramidites particularly well-suited for the synthesis of long RNA sequences. umich.edunih.gov

ACE (bis(2-acetoxyethoxy)methyl): 2'-O-ACE orthoester chemistry represents a different approach. glenresearch.comhorizondiscovery.com A key advantage is the stability of the 2'-protected RNA, which allows for purification before the final deprotection step. glenresearch.com The ACE group is removed under mild acidic conditions, avoiding the fluoride (B91410) reagents required for silyl (B83357) groups. glenresearch.comhorizondiscovery.com

CEM (2-cyanoethoxymethyl): The 2'-O-CEM group is another innovation that has demonstrated high utility, enabling the successful synthesis of very long RNA oligomers, such as a 110mer precursor-microRNA candidate. nih.govresearchgate.net

Advanced Cleavage Strategies: The traditional method for removing the TBDMS group involves treatment with fluoride reagents like tetra-n-butylammonium fluoride (TBAF) or triethylamine (B128534) trihydrofluoride (TEA·3HF). oup.comkulturkaufhaus.de While effective, these methods can be slow and the reagents can be sensitive, producing salts that complicate purification. oup.com Next-generation strategies are being developed to be faster and cleaner. For example, using anhydrous TEA·3HF in N-methylpyrrolidinone (NMP) can significantly reduce deprotection times compared to standard methods. oup.comresearchgate.net The development of protecting groups labile under non-fluoride conditions, such as the acid-labile ACE group or groups removable by thermolysis, represents a major trend aimed at simplifying the final deprotection and purification steps. glenresearch.comresearchfeatures.com

Table 1: Comparison of 2'-Hydroxyl Protecting Groups in RNA Synthesis

| Protecting Group | Abbreviation | Key Features | Deprotection Conditions |

|---|---|---|---|

| tert-butyldimethylsilyl | TBDMS | Industry standard; stable to acid and base. glenresearch.comsigmaaldrich.com | Fluoride ion (e.g., TBAF, TEA·3HF). glenresearch.comoup.com |

| [(Triisopropylsilyl)oxy]methyl | TOM | Reduced steric hindrance; faster coupling than TBDMS. umich.eduglenresearch.com | Fluoride ion. rsc.org |

| bis(2-acetoxyethoxy)methyl | ACE | Acid-labile orthoester; allows purification of protected RNA. glenresearch.comhorizondiscovery.com | Mild aqueous acid buffer. glenresearch.com |

| 2-Cyanoethoxymethyl | CEM | Effective for synthesis of very long RNA oligomers. nih.gov | Fluoride-labile. researchgate.net |

Integration of 2'-O-TBDMS Chemistry with Emerging Nucleic Acid Synthesis Technologies

While new protecting groups are emerging, the well-established 2'-O-TBDMS chemistry is not being entirely replaced but rather integrated with and adapted for new synthesis platforms. Its reliability and the commercial availability of a vast array of TBDMS-protected building blocks ensure its continued relevance. researchgate.net

Furthermore, there is a growing synergy between chemical and enzymatic synthesis methods. For instance, chemically synthesized RNA fragments, often made using TBDMS-protected phosphoramidites, can serve as primers or segments that are subsequently joined together into much longer constructs using enzymes like T4 RNA ligase. nih.gov This hybrid approach leverages the strength of chemical synthesis for creating precisely modified segments and the power of enzymatic ligation for assembling large RNAs, thereby bypassing the length limitations of purely chemical methods. nih.gov

The compatibility of different chemistries is also a key factor. The 2'-O-TOM chemistry, for example, is largely compatible with the traditional DMT/TBDMS chemistry, meaning that phosphoramidites from both systems can potentially be mixed within a single synthesis. nih.gov This allows researchers to strategically use different building blocks to optimize the synthesis of specific sequences.

Addressing Contemporary Challenges in the Chemical Synthesis of Ultra-Long and Highly Complex RNA Sequences

The chemical synthesis of RNA becomes progressively more challenging as the length of the target sequence increases. nih.gov For oligonucleotides longer than 50-60 nucleotides, the cumulative effect of incomplete coupling reactions leads to a significant decrease in the yield of the full-length product. researchgate.net The loss of the 2'-O-TBDMS protecting group during synthesis can lead to chain cleavage, a problem that is magnified with increasing sequence length. glenresearch.comnih.gov

Several strategies are being employed to overcome the challenge of synthesizing ultra-long RNAs (>100 nucleotides):

More Potent Activators: The rate and efficiency of the coupling step can be increased by using more powerful activators than the traditional 1H-tetrazole. researchgate.net Activators like 5-ethylthio-1H-tetrazole (ETT) and 5-benzylthio-1H-tetrazole (BTT) have been shown to improve the coupling rates of sterically hindered 2'-O-TBDMS phosphoramidites. researchgate.netkulturkaufhaus.deresearchgate.net

Optimized Deprotection: For long RNAs, ensuring complete and clean removal of all protecting groups without damaging the product is paramount. Harsh deprotection conditions can cause degradation of the long, fragile RNA strand. umich.edu This has led to the development of milder base-protecting groups (e.g., phenoxyacetyl) that can be removed under gentler conditions, reducing potential side reactions. oup.comumich.edu

Enzymatic Ligation: For sequences beyond the current practical limit of direct chemical synthesis, the ligation of shorter, chemically synthesized fragments is the most viable approach. nih.gov This method allows for the assembly of highly complex and very long RNAs by combining the precision of chemical synthesis with the efficiency of enzymatic reactions.

Q & A

Q. What GDPR-compliant practices are critical when handling spectroscopic data linked to human trial samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.